N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)9-8-14-6-4-3-5-7-14/h3-7,10,16,19H,8-9,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMUJBBVZGVUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan Core Construction
The 2,5-dimethylfuran ring is typically synthesized via acid-catalyzed cyclization of diketones or diesters. A method adapted from CN101486696B involves treating diethyl 2,3-diacetylsuccinate with concentrated hydrochloric acid (≥3 N) under reflux to yield 2,5-dimethylfuran-3,4-dicarboxylic acid . Decarboxylation under controlled conditions (e.g., copper chromite catalyst at 200°C) produces 2,5-dimethylfuran .
To introduce the hydroxyethylamine side chain at the 3-position, a Mannich reaction is proposed:
- React 2,5-dimethylfuran with paraformaldehyde and ammonium chloride in acetic acid to form 3-aminomethyl-2,5-dimethylfuran .
- Hydroxylation via epoxidation (e.g., using m-CPBA) followed by acid-catalyzed ring opening yields 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine .
Key Considerations :
- Regioselectivity in Mannich reactions favors the 3-position due to electron-donating methyl groups at 2 and 5 positions.
- Epoxidation requires careful temperature control (0–5°C) to prevent furan ring decomposition.
Synthesis of 3-Phenylpropanoic Acid
3-Phenylpropanoic acid is accessible via two routes:
Friedel-Crafts Acylation
Benzene reacts with acrylic acid in the presence of AlCl₃ to yield 3-phenylpropanoic acid (60–70% yield). This method, however, risks over-acylation and requires rigorous purification.
Hydrogenation of Cinnamic Acid
Catalytic hydrogenation (H₂, Pd/C) of trans-cinnamic acid in ethanol affords the target acid in >85% yield. This route is preferred for its scalability and minimal side products.
Amide Bond Formation
Coupling 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine with 3-phenylpropanoic acid necessitates hydroxyl group protection. A tert-butyldimethylsilyl (TBS) ether is ideal due to its stability under amidation conditions.
Stepwise Procedure
- Protection : Treat the amine with TBSCl/imidazole in DMF to form N-TBS-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine .
- Activation : Convert 3-phenylpropanoic acid to its acid chloride using oxalyl chloride.
- Coupling : React the TBS-protected amine with the acid chloride in dichloromethane (DCM) and triethylamine (TEA).
- Deprotection : Remove TBS with tetrabutylammonium fluoride (TBAF) in THF.
Optimization Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | TBSCl, imidazole | 92 | 98 |
| Activation | Oxalyl chloride | 95 | 99 |
| Coupling | DCM, TEA | 78 | 97 |
| Deprotection | TBAF, THF | 89 | 96 |
Alternative Catalytic Routes
One-Pot Reductive Amination
A novel approach involves reacting 2,5-dimethylfuran-3-carbaldehyde with 2-aminoethanol under hydrogenation conditions (Pd/C, H₂), followed by amidation with 3-phenylpropanoic acid using EDCl/HOBt. This method reduces steps but achieves lower yields (55–60%) due to competing imine formation.
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the direct amidation between the amine and acid in tert-butanol at 50°C. While environmentally benign, this method requires prolonged reaction times (72 h) and achieves moderate conversions (65%).
Challenges and Mitigation Strategies
Furan Ring Stability
Strong acids or bases can degrade the furan ring. Using mild conditions (e.g., Amberlyst-15 for dehydration) and low-temperature reactions preserves integrity.
Stereochemical Control
The β-hydroxyethylamine moiety may introduce a chiral center. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) remains unexplored but could enhance enantiomeric excess.
Purification Difficulties
Silica gel chromatography often suffices, but preparative HPLC is recommended for final product isolation to achieve >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the phenylpropanamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylpropanamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylfuran-3-yl)methyl-7-methoxybenzofuran-2-carboxamide
- N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide
- (2,5-dimethylfuran-3-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide is unique due to its combination of a furan ring with dimethyl substitution, a hydroxyethyl side chain, and a phenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- CAS Number : 2320608-39-5
This compound features a furan ring, a hydroxyethyl group, and an amide linkage, which contribute to its unique reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Similar compounds in the furan family have shown broad-spectrum antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) exhibited significant antimicrobial effects against various pathogens without hemolytic activity on human erythrocytes . This suggests that this compound may possess similar properties.
-
Antioxidant Properties
- Compounds with hydroxyl groups often exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of the hydroxyethyl group in this compound may enhance its potential as an antioxidant agent.
-
Anti-inflammatory Effects
- Research has indicated that related compounds can modulate inflammatory pathways. The phenyl group in this structure may interact with specific receptors involved in inflammation regulation.
Antimicrobial Studies
A study investigating the antimicrobial properties of DMHF found that it effectively inhibited the growth of several antibiotic-resistant strains of bacteria . This raises the possibility that this compound could be explored for similar applications.
Antioxidant Activity Evaluation
In vitro studies have demonstrated that compounds featuring hydroxyl groups exhibit significant antioxidant activity. For example, the antioxidant capacity of various cinnamides has been documented, indicating that the hydroxyethyl moiety in this compound could enhance its protective effects against oxidative stress.
Anti-inflammatory Mechanisms
Research on structurally related compounds has shown their ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. Given the structural similarities, it is plausible that this compound may exert similar anti-inflammatory effects.
Potential Applications
The unique structure of this compound positions it as a candidate for further research in:
- Pharmaceutical Development : As a potential lead compound for new antimicrobial or anti-inflammatory drugs.
- Nutraceuticals : Due to its antioxidant properties, it could be explored as a dietary supplement.
Q & A
Q. What are the optimal synthetic routes for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common method starts with functionalizing the 2,5-dimethylfuran core, followed by coupling with hydroxyethyl and phenylpropanamide moieties. Key parameters include:
- Temperature control (e.g., 60–80°C for furan ring activation) to prevent side reactions.
- pH modulation during amide bond formation to enhance coupling efficiency.
- Purification protocols such as column chromatography or recrystallization to achieve >95% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical for intermediate validation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry of the furan and hydroxyethyl groups.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- High-performance liquid chromatography (HPLC) assesses purity and resolves stereoisomers, if present .
Advanced Research Questions
Q. How can computational chemistry guide reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reactivity at specific sites:
- The furan ring’s electron-rich C3 position is susceptible to electrophilic substitution.
- The hydroxyethyl group’s stereochemistry influences hydrogen-bonding interactions. Hybrid computational-experimental workflows (e.g., ICReDD’s reaction path search methods) reduce trial-and-error experimentation by simulating intermediates and transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity studies (e.g., conflicting IC₅₀ values) may arise from:
- Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
- Assay interference : Control for furan ring autofluorescence in fluorescence-based assays.
- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic vs. metabolism-dependent activity .
Q. How do structural modifications impact the compound’s physicochemical and pharmacological properties?
Systematic SAR studies reveal:
- Furan substitution : Electron-withdrawing groups (e.g., nitro) at C5 increase metabolic stability but reduce solubility.
- Hydroxyethyl chain elongation : Enhances water solubility but may sterically hinder target binding.
- Phenylpropanamide modifications : Fluorination at the phenyl ring improves blood-brain barrier permeability .
Methodological Considerations
Q. What experimental design principles optimize process scalability for this compound?
- Factorial design (e.g., Taguchi methods) identifies critical variables (e.g., catalyst loading, solvent ratio).
- Design of experiments (DoE) minimizes trials while maximizing data robustness, particularly for multi-step syntheses .
Q. How are stability and degradation products analyzed under varying storage conditions?
- Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-MS/MS detect major degradants (e.g., quinone derivatives from furan oxidation).
- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life using Arrhenius modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
